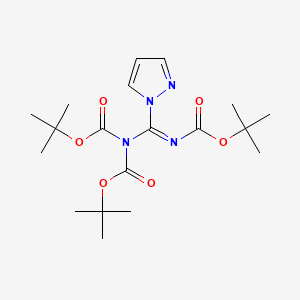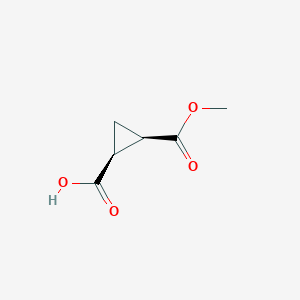
(1S,2R)-2-(methoxycarbonyl)cyclopropanecarboxylic acid
Vue d'ensemble
Description
“(1S,2R)-2-(methoxycarbonyl)cyclopropanecarboxylic acid” is a small organic compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields of research and industry. It has a linear formula of C6H8O4 and a molecular weight of 144.128 .
Molecular Structure Analysis
The molecular structure of “(1S,2R)-2-(methoxycarbonyl)cyclopropanecarboxylic acid” is represented by the linear formula C6H8O4 . The compound has a molecular weight of 144.128 .Applications De Recherche Scientifique
Enzymatic Synthesis
Goswami and Kissick (2009) developed an efficient process for the synthesis of (1S,2R)-2-(methoxycarbonyl)cyclohex-4-ene-1-carboxylic acid, a derivative of (1S,2R)-2-(methoxycarbonyl)cyclopropanecarboxylic acid, using Candida antarctica lipase. This process was optimized for large-scale production, achieving high yield and enantiomeric excess (Goswami & Kissick, 2009).
Synthesis and Study for Ethylene Biosynthesis
Pirrung, Dunlap, and Trinks (1989) synthesized optically active 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid, an analogue of the precursor to the plant growth hormone ethylene. This research explored the cycloalkylation of dimethyl malonate with epichlorohydrin, contributing to our understanding of ethylene biosynthesis (Pirrung, Dunlap, & Trinks, 1989).
Synthesis of Enantiomers in Dipeptides
Meiresonne, Mangelinckx, and Kimpe (2012) accomplished the stereoselective synthesis of enantiomers of trans-2-(diphenylmethylideneamino)cyclopropanecarboxylic acid. They integrated these novel trans-β-ACC derivatives into dipeptides, showing the potential of (1S,2R)-2-(methoxycarbonyl)cyclopropanecarboxylic acid derivatives in peptide synthesis (Meiresonne, Mangelinckx, & Kimpe, 2012).
Polymerization and Material Science
Moszner, Zeuner, and Rheinberger (1997) explored the synthesis and radical polymerization of bi- and trifunctional 2-vinylcyclopropanes derived from 1-methoxycarbonyl-2-vinylcyclopropane-1-carboxylic acid. Their research demonstrated the potential of these compounds in creating transparent, crosslinked polymers, highlighting the material science applications of cyclopropanecarboxylic acid derivatives (Moszner, Zeuner, & Rheinberger, 1997).
Propriétés
IUPAC Name |
(1S,2R)-2-methoxycarbonylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-10-6(9)4-2-3(4)5(7)8/h3-4H,2H2,1H3,(H,7,8)/t3-,4+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRAJLZEAOBJIV-IUYQGCFVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H]1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601245857 | |
| Record name | 1-Methyl (1R,2S)-1,2-cyclopropanedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601245857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88335-87-9 | |
| Record name | 1-Methyl (1R,2S)-1,2-cyclopropanedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88335-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl (1R,2S)-1,2-cyclopropanedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601245857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[3-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-hydroxyamino]-5,5-dimethyl-2-oxoimidazolidin-1-yl]acetate](/img/structure/B3123894.png)



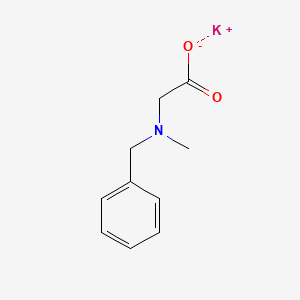

![Ethanol, 2-[3-(trifluoromethoxy)phenoxy]-](/img/structure/B3123924.png)
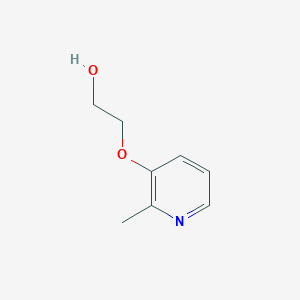
![[3-(4-Chlorophenyl)-1-adamantyl]methylamine](/img/structure/B3123931.png)
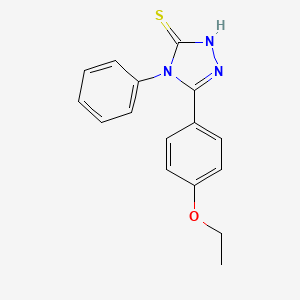
![Methyl[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B3123941.png)
